

YTP-17: A Comparative Analysis of Efficacy Against Other YAP-TEAD Inhibitors

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Compound of Interest		
Compound Name:	YTP-17	
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In the landscape of targeted cancer therapy, the Hippo signaling pathway and its downstream effectors, YAP and TEAD, have emerged as critical targets. The dysregulation of this pathway, leading to the hyperactivation of the transcriptional co-activator YAP and its association with TEAD transcription factors, is a key driver in the development and progression of various cancers. This guide provides a comparative analysis of **YTP-17**, a potent YAP-TEAD protein-protein interaction inhibitor, with other notable YAP-TEAD inhibitors, focusing on their efficacy as demonstrated by preclinical and clinical data.

Mechanism of Action: A Tale of Two Strategies

YAP-TEAD inhibitors primarily fall into two categories based on their mechanism of action:

- Protein-Protein Interaction (PPI) Inhibitors: These molecules, including YTP-17, directly block
 the binding of YAP to TEAD, preventing the formation of the oncogenic transcriptional
 complex.
- TEAD Palmitoylation Inhibitors: This class of inhibitors, which includes compounds like VT3989, K-975, and SWTX-143, targets the auto-palmitoylation of TEAD proteins, a posttranslational modification essential for YAP binding.

Comparative Efficacy of YAP-TEAD Inhibitors

The following tables summarize the available quantitative data on the efficacy of **YTP-17** and other prominent YAP-TEAD inhibitors.



Table 1: In Vitro Efficacy of YAP-TEAD Inhibitors

Inhibitor	Mechanism of Action	Target	IC50 (YAP- TEAD Interaction)	IC50 (Cell Proliferatio n)	Cell Line
YTP-17	PPI Inhibitor	YAP-TEAD	4 nM[1]	45 nM[1]	NCI-H2052 (Mesotheliom a)
Peptide 17	PPI Inhibitor	YAP-TEAD	25 nM[2][3]	Not specified	Not specified
VT3989	TEAD Palmitoylatio n Inhibitor	TEAD	Not specified	Not specified	Not specified
K-975	TEAD Palmitoylatio n Inhibitor	pan-TEAD	Not specified	Potent inhibition in NF2-deficient MPM cells[4] [5]	NCI-H226, MSTO-211H (Mesotheliom a)
SWTX-143	TEAD Palmitoylatio n Inhibitor	pan-TEAD	Not specified	5-207 nM[6]	Mero-14, NCI-H226, NCI-H2052, MSTO-211H (Mesotheliom a)
IK-930	TEAD Palmitoylatio n Inhibitor	TEAD1	Not specified	Not specified	Hippo pathway- deficient cancer cell lines[7]

Table 2: In Vivo Efficacy of YAP-TEAD Inhibitors

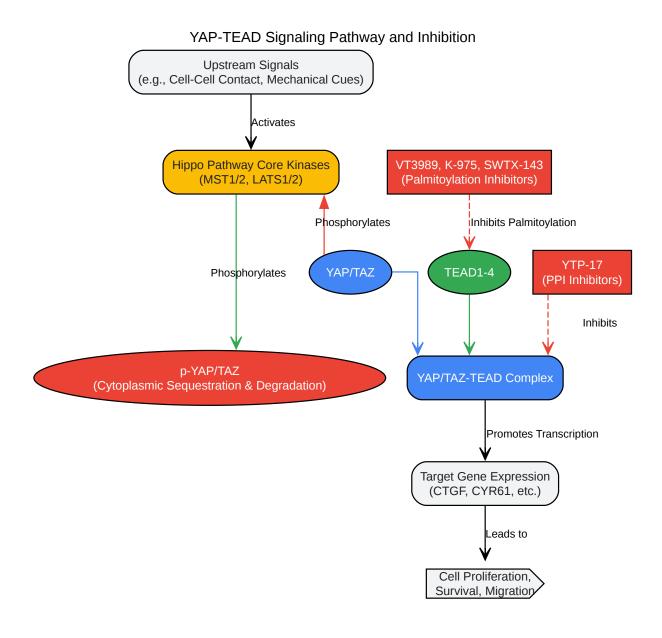


Inhibitor	Animal Model	Dosage	Treatment Duration	Tumor Growth Inhibition
YTP-17	NCI-H226 Xenograft (Mouse)	60 mg/kg, oral, once daily[1]	2 weeks[1]	45% reduction in tumor volume[1]
VT3989	Advanced Solid Tumors (Human, Phase I/II)	Clinically optimized doses	Ongoing	26-32% Overall Response Rate in mesothelioma[8] [9]
K-975	NCI-H226 & MSTO-211H Xenograft (Mouse)	10-300 mg/kg, oral, twice daily[4]	14 days[4]	Significant tumor growth suppression and survival benefit[4][10]
SWTX-143	Subcutaneous & Orthotopic Mesothelioma Xenograft (Mouse)	Not specified	Not specified	Strong mesothelioma regression[6][11] [12][13]
IK-930	Mesothelioma Xenograft (Mouse)	Daily oral administration[7]	Not specified	Antitumor activity observed[7]

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors' efficacy, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.

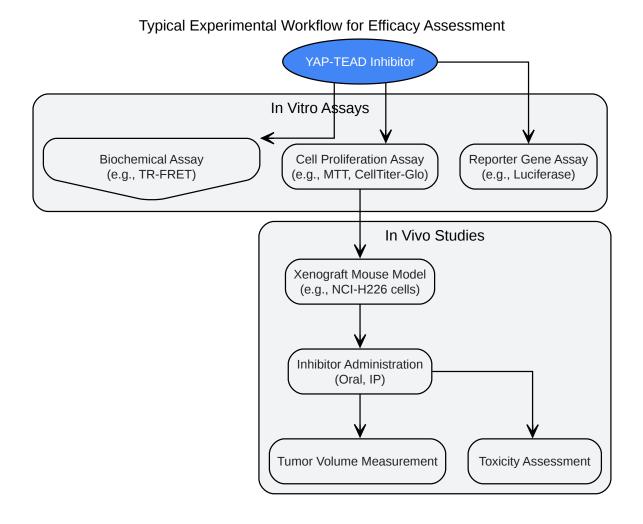




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Caption: The Hippo signaling pathway and points of intervention by YAP-TEAD inhibitors.





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Caption: A generalized workflow for evaluating the efficacy of YAP-TEAD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of YAP-TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction



This assay is used to quantify the inhibitory effect of a compound on the protein-protein interaction between YAP and TEAD in a biochemical setting.

- Reagents and Materials:
 - Recombinant purified YAP and TEAD proteins (e.g., GST-TEAD and His-YAP).
 - Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium) as the donor fluorophore.
 - Fluorescently labeled anti-tag antibody (e.g., anti-His-APC) as the acceptor fluorophore.
 - Assay buffer and 384-well microplates.
 - Test compounds (e.g., YTP-17) at various concentrations.

Procedure:

- A mixture of YAP and TEAD proteins is incubated with the test compound for a specified period.
- The donor and acceptor antibodies are added to the mixture.
- The plate is incubated to allow for antibody binding.
- The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).

Data Analysis:

- The ratio of acceptor to donor fluorescence is calculated.
- A decrease in the FRET signal in the presence of the inhibitor indicates disruption of the YAP-TEAD interaction.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay



This assay measures the effect of an inhibitor on the growth of cancer cell lines.

- Reagents and Materials:
 - Cancer cell line (e.g., NCI-H2052).
 - Cell culture medium and supplements.
 - 96-well cell culture plates.
 - Test inhibitor at various concentrations.
 - Cell viability reagent (e.g., MTT, CellTiter-Glo).
- Procedure:
 - Cells are seeded into 96-well plates and allowed to attach overnight.
 - The cells are treated with a range of concentrations of the inhibitor or vehicle control.
 - The plates are incubated for a specified period (e.g., 72 hours).
 - The cell viability reagent is added to each well.
 - The absorbance or luminescence is measured using a plate reader.
- Data Analysis:
 - The percentage of cell viability is calculated relative to the vehicle-treated control.
 - The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Xenograft Mouse Model for In Vivo Efficacy

This model assesses the anti-tumor activity of an inhibitor in a living organism.

Animals and Cell Lines:



- Immunocompromised mice (e.g., nude or SCID mice).
- Human cancer cell line (e.g., NCI-H226).

Procedure:

- Cancer cells are subcutaneously injected into the flank of the mice.
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- The treatment group receives the inhibitor (e.g., YTP-17 at 60 mg/kg orally), while the control group receives a vehicle.
- Treatment is administered for a defined period (e.g., 14 days).
- Tumor volume is measured regularly using calipers.
- Animal body weight and general health are monitored for toxicity.

Data Analysis:

- Tumor growth curves are plotted for both treatment and control groups.
- The percentage of tumor growth inhibition is calculated at the end of the study.
- Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

YTP-17 demonstrates potent inhibition of the YAP-TEAD interaction and significant antiproliferative and in vivo anti-tumor efficacy. When compared to other YAP-TEAD inhibitors,
YTP-17's direct PPI inhibition mechanism offers a distinct therapeutic strategy. While TEAD
palmitoylation inhibitors like VT3989 have shown promising clinical activity, direct comparisons
of potency and efficacy are challenging due to the variability in experimental models and
clinical trial designs. The data presented in this guide provides a framework for researchers to
understand the comparative landscape of YAP-TEAD inhibitors and to design future studies for



a more direct evaluation of their therapeutic potential. The continued development and investigation of these inhibitors hold great promise for the treatment of cancers driven by the dysregulation of the Hippo pathway.

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